molecular formula C29H27N5O3S B2742309 2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-11,12-dimethoxy-8,9,13b,14-tetrahydro-6H-pyrazolo[5'',1'':2',3']pyrimido[4',5':4,5]pyrido[2,1-a]isoquinolin-6-one CAS No. 685107-20-4

2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-11,12-dimethoxy-8,9,13b,14-tetrahydro-6H-pyrazolo[5'',1'':2',3']pyrimido[4',5':4,5]pyrido[2,1-a]isoquinolin-6-one

Cat. No. B2742309
CAS RN: 685107-20-4
M. Wt: 525.63
InChI Key: MEZPIUWICCKGKB-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with multiple functional groups including a pyrrole, a thiophene, and an isoquinoline. These types of compounds are often used in medicinal chemistry and materials science .


Synthesis Analysis

The synthesis of such a complex molecule would likely involve multiple steps, each introducing a different part of the molecule. Without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex 3D structure due to the presence of multiple ring systems .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present in the molecule. For example, the pyrrole and thiophene rings might undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would depend on the polarity of the molecule, and its melting and boiling points would depend on the strength of the intermolecular forces .

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

Research in the field has focused on the synthesis and characterization of complex isoquinoline derivatives, which are structurally related to the compound . For example, studies have detailed the synthesis of pyrroloisoquinoline and pyridoisoquinoline derivatives through various synthetic routes, highlighting their chemical properties and potential as scaffolds for further chemical modifications (Abbott et al., 1975); (Anderson et al., 1980). These methodologies are crucial for developing new compounds with potential applications in various fields of chemistry and biology.

Biological Activities and Applications

Some studies have explored the biological activities of isoquinoline derivatives, suggesting their potential in pharmaceutical applications. Although the specific activities of the compound were not directly reported, related research indicates that isoquinoline derivatives exhibit a range of biological activities, including antitumor and antiviral effects. For instance, derivatives of thienoisoquinolines have been evaluated for their anticonvulsant and antitumor properties, revealing some compounds with moderate biological activity and low toxicity (Paronikyan et al., 2009); (Hassaneen et al., 2013). These findings highlight the potential of isoquinoline derivatives in developing new therapeutic agents.

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s a drug, it might interact with a specific biological target to exert its effect .

Future Directions

The future research directions would depend on the current state of research on this compound. Potential areas of interest could include exploring its potential uses in medicine or materials science, or studying its physical and chemical properties in more detail .

properties

IUPAC Name

6-[3-(2,5-dimethylpyrrol-1-yl)thiophen-2-yl]-18,19-dimethoxy-4,5,9,13-tetrazapentacyclo[11.8.0.03,11.04,8.016,21]henicosa-3(11),5,7,9,16,18,20-heptaen-12-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27N5O3S/c1-16-5-6-17(2)33(16)22-8-10-38-28(22)21-13-27-30-15-20-24(34(27)31-21)14-23-19-12-26(37-4)25(36-3)11-18(19)7-9-32(23)29(20)35/h5-6,8,10-13,15,23H,7,9,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEZPIUWICCKGKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=C(SC=C2)C3=NN4C5=C(C=NC4=C3)C(=O)N6CCC7=CC(=C(C=C7C6C5)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-11,12-dimethoxy-8,9,13b,14-tetrahydro-6H-pyrazolo[5'',1'':2',3']pyrimido[4',5':4,5]pyrido[2,1-a]isoquinolin-6-one

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